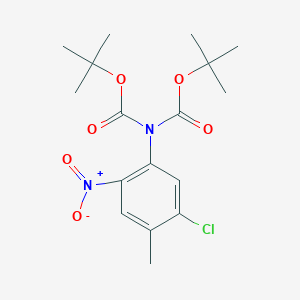

![molecular formula C18H16N2OS B2407287 3-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide CAS No. 672950-61-7](/img/structure/B2407287.png)

3-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

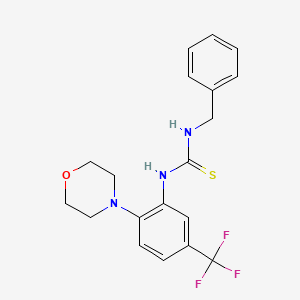

3-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide is a chemical compound with the CAS number 672950-61-7 . It is available for purchase from various chemical suppliers .

Physical And Chemical Properties Analysis

While the physical and chemical properties of this compound are mentioned in the search results , specific details such as melting point, boiling point, solubility, etc., are not provided.Aplicaciones Científicas De Investigación

Corrosion Inhibition Properties

- Substitution and Temperature Impact : Derivatives of 1,3,4-oxadiazole, including similar compounds, demonstrate effective corrosion inhibition properties for mild steel in acidic environments. These inhibitors form a protective layer on the steel surface, indicating potential application in materials science and engineering (Ammal, Prajila & Joseph, 2018).

Synthesis and Characterization

- Seco-Acylo-Nucleoside Analogues : Research involving the synthesis of derivatives from cinnamic acid, including compounds analogous to 3-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide, shows promise in the development of new chemical entities with potential biological applications (Rahmouni & Othman, 2019).

Photodynamic Therapy

- Photosensitizers for Cancer Treatment : Certain 1,3,4-oxadiazole derivatives demonstrate properties useful in photodynamic therapy, particularly as Type II photosensitizers, indicating potential applications in cancer treatment (Pişkin, Canpolat & Öztürk, 2020).

Biological Activities

- Antimicrobial and Anti-inflammatory Properties : Research shows that derivatives of 1,3,4-oxadiazole possess notable antibacterial, anti-inflammatory, and antinociceptive activities. This suggests applications in developing new pharmaceutical agents (Bassyouni, All, Haggag, Mahmoud, Sarhan & Abdel-Rehim, 2012).

Antibacterial Activity in Agriculture

- Rice Bacterial Leaf Blight Treatment : Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated effective antibacterial activities against rice bacterial leaf blight. These compounds also enhance plant resistance against the pathogen, showing potential in agricultural applications (Shi, Li, Wang, Gao, Wu, Song & Hu, 2015).

Antitubercular Agents

- Activity Against Mycobacterium tuberculosis : Derivatives of 1,3,4-oxadiazole, including similar compounds, have been identified as potent antitubercular agents, effective against both replicating and nonreplicating strains of Mycobacterium tuberculosis. This highlights their potential in addressing tuberculosis (Karabanovich, Zemanová, Smutny, Székely, Šarkan, Centárová, Vocat, Pavkova, Čonka, Němeček, Stolaříková, Vejsová, Vávrová, Klimešová, Hrabálek, Pávek, Cole, Mikušová & Roh, 2016).

Propiedades

IUPAC Name |

2-[(3-methylphenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-14-6-5-9-16(12-14)13-22-18-20-19-17(21-18)11-10-15-7-3-2-4-8-15/h2-12H,13H2,1H3/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPQUENCLJDUEH-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NN=C(O2)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CSC2=NN=C(O2)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2407210.png)

![(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2407212.png)

![(4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2407217.png)

![tert-Butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate](/img/structure/B2407221.png)

![8-[(2E)-2-[(5-Bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2407226.png)